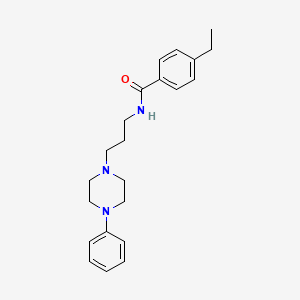

4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide" is a structurally complex molecule that is likely to be of interest in pharmacological studies due to its resemblance to compounds with known activity at opioid receptors. While the exact compound is not directly mentioned in the provided papers, there are several closely related compounds that have been synthesized and evaluated for their biological activities, particularly as opioid receptor agonists. These related compounds share structural motifs such as a benzamide core and a phenylpiperazine moiety, which are common in molecules that interact with opioid receptors .

Synthesis Analysis

The synthesis of related compounds involves the formation of a benzamide core with various substitutions that confer selectivity and potency towards opioid receptors. For example, the synthesis of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogs has been achieved through dehydration of benzhydryl alcohols and Suzuki coupling reactions of vinyl bromide . Another related compound, N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, was synthesized using an aryllithium reaction with carbon dioxide to introduce a radioisotope . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their interaction with opioid receptors. The presence of a phenylpiperazine or phenylpiperidine moiety is a common feature in these molecules, which is known to play a significant role in receptor binding and activation. The exact positioning and type of substituents on the benzamide core can greatly influence the compound's affinity and selectivity for different opioid receptor subtypes .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzamide core and the attached piperazine or piperidine rings. These compounds can undergo various chemical reactions, including alkylation, acylation, and coupling reactions, which are often used to modify the structure and optimize the pharmacological profile of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and melting point, are determined by their molecular structure. For instance, the introduction of an olefinic bond in the piperidine ring has been shown to increase the stability of these compounds against metabolic degradation by rat liver microsomes . The presence of fluorine atoms or other halogens can also affect the lipophilicity and, consequently, the bioavailability of these compounds .

科学的研究の応用

Antifungal and Antimicrobial Applications

Antifungal Agents

A study by Laurent et al. (2010) synthesized a library of benzamidines, closely related to the query compound, evaluating their in vitro activity against Pneumocystis carinii, highlighting the potential of similar structures in antifungal therapies (Laurent et al., 2010).

Antimicrobial Activities

Temiz-Arpaci et al. (2021) designed benzoxazole derivatives with antimicrobial properties, demonstrating the versatility of benzamide analogs in combating microbial infections (Temiz-Arpaci et al., 2021).

Anticancer Properties

- Pyrazolopyrimidines Derivatives: Rahmouni et al. (2016) explored the synthesis of pyrazolopyrimidines with potential anticancer and anti-5-lipoxygenase activity, indicating the therapeutic relevance of benzamide structures in oncology (Rahmouni et al., 2016).

Neuroprotective and Nootropic Effects

- Potential Nootropic Agents: Valenta et al. (1994) investigated 1,4-disubstituted 2-oxopyrrolidines for nootropic activity, suggesting that benzamide derivatives might offer cognitive enhancement benefits (Valenta et al., 1994).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O/c1-2-19-9-11-20(12-10-19)22(26)23-13-6-14-24-15-17-25(18-16-24)21-7-4-3-5-8-21/h3-5,7-12H,2,6,13-18H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNJPOXJOZYWSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Cyclopropylmethyl)-2-[[4-methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2540782.png)

![N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2540784.png)

![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)](/img/structure/B2540788.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2540789.png)

![4-benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540800.png)